molecular formula C11H10N2O4 B1482552 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 2097952-27-5

2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Cat. No.: B1482552
CAS No.: 2097952-27-5
M. Wt: 234.21 g/mol
InChI Key: RJGOACYJQZNMOI-UHFFFAOYSA-N
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Description

2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridazinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the furan and pyridazinone rings, followed by the introduction of the propanoic acid group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Furan-2-ylmethanethiol: Contains a furan ring and a sulfanylmethyl group.

  • 3-(Furan-2-yl)prop-2-en-1-ol: Features a furan ring and an allylic alcohol group.

  • Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and an ethyl ester group.

Uniqueness: 2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is unique due to its combination of a furan ring, a pyridazinone ring, and a propanoic acid group. This distinct structure sets it apart from other similar compounds and contributes to its diverse applications and reactivity.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7(11(15)16)13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGOACYJQZNMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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